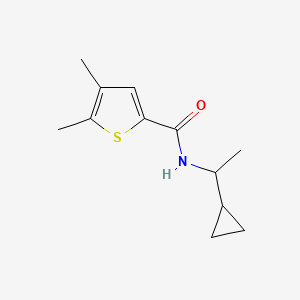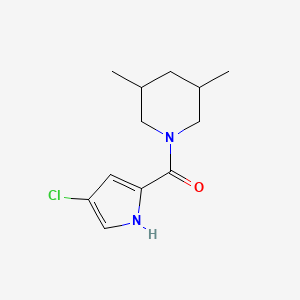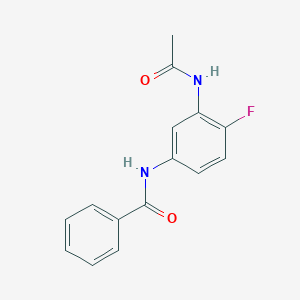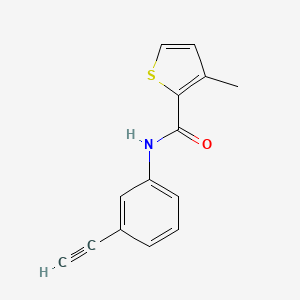
N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide, commonly known as CPET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPET belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of CPET is not fully understood. However, it is believed to act through the modulation of ion channels and receptors in the brain. CPET has been shown to bind to the TRPV1 receptor, which is involved in pain perception and inflammation. It has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
CPET has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPET has also been shown to reduce pain by blocking the activity of pain-sensing neurons. Additionally, CPET has been found to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPET is its diverse range of biological activities. This makes it a promising candidate for the development of new therapeutics. Additionally, CPET has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of CPET is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of CPET. One area of interest is the development of CPET-based therapeutics for the treatment of neurodegenerative diseases. Another potential direction is the investigation of CPET's effects on other ion channels and receptors in the brain. Additionally, further research is needed to determine the optimal dosing and administration methods for CPET in clinical settings.
Méthodes De Synthèse
CPET can be synthesized through a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with cyclopropylmethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain CPET in its pure form.
Applications De Recherche Scientifique
CPET has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CPET has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-7-6-11(15-9(7)3)12(14)13-8(2)10-4-5-10/h6,8,10H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMPMKDDPTZXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)






![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
